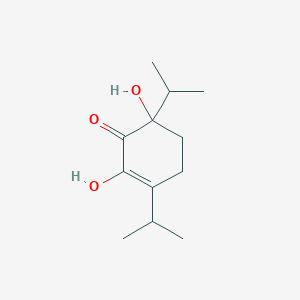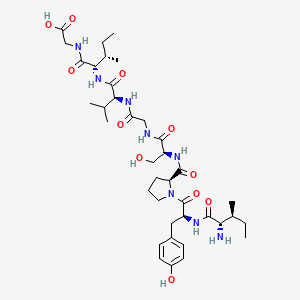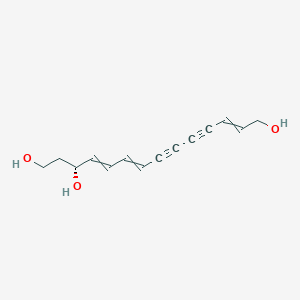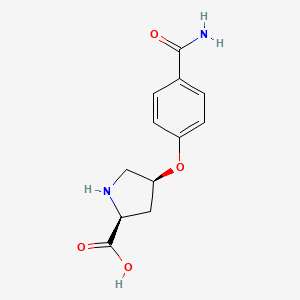
N-(4-formyl-5-hydroxy-1-oxopentan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-formyl-5-hydroxy-1-oxopentan-2-yl)acetamide is a chemical compound with the molecular formula C8H13NO4 and a molecular weight of 187.1931 g/mol . This compound is characterized by the presence of a formyl group, a hydroxy group, and an acetamide group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-formyl-5-hydroxy-1-oxopentan-2-yl)acetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-formyl-5-hydroxy-1-oxopentanoic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-formyl-5-hydroxy-1-oxopentan-2-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The formyl group can be reduced to a primary alcohol.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-formyl-5-oxo-1-pentanoic acid.
Reduction: Formation of 4-hydroxy-5-hydroxy-1-pentanol.
Substitution: Formation of N-substituted acetamides.
Applications De Recherche Scientifique
N-(4-formyl-5-hydroxy-1-oxopentan-2-yl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of N-(4-formyl-5-hydroxy-1-oxopentan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in lipid metabolism, leading to reduced lipid accumulation and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-formyl-5-hydroxy-1-oxopentan-2-yl)acetamide: Characterized by the presence of a formyl, hydroxy, and acetamide group.
N-(4-formyl-5-hydroxy-1-oxopentan-2-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-(4-formyl-5-hydroxy-1-oxopentan-2-yl)butyramide: Similar structure but with a butyramide group instead of an acetamide group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to modulate enzyme activity and biochemical pathways makes it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
65898-92-2 |
|---|---|
Formule moléculaire |
C8H13NO4 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
N-(4-formyl-5-hydroxy-1-oxopentan-2-yl)acetamide |
InChI |
InChI=1S/C8H13NO4/c1-6(13)9-8(5-12)2-7(3-10)4-11/h3,5,7-8,11H,2,4H2,1H3,(H,9,13) |
Clé InChI |
XIFZJQYYQQWMIB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CC(CO)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide](/img/structure/B12612818.png)
![N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12612828.png)



![N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12612872.png)
